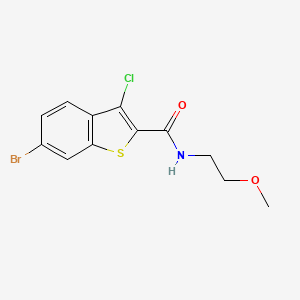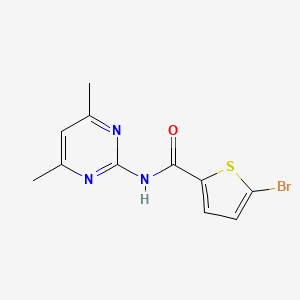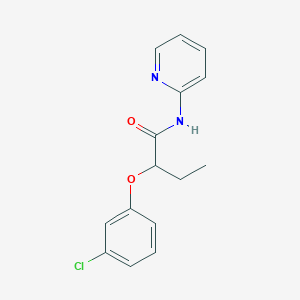![molecular formula C11H17N3O B4181674 N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide](/img/structure/B4181674.png)
N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide
Übersicht
Beschreibung
“N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide” is a compound with the molecular formula C11H17N3O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide” consists of an imidazole ring attached to a cyclobutanecarboxamide group via a propyl linker . The average mass of the molecule is 207.272 Da, and the monoisotopic mass is 207.137161 Da .
Wissenschaftliche Forschungsanwendungen
- Recent studies have revealed that the scaffold protein receptor for Activated C Kinase1 (RACK1) is associated with NADPH-dependent reactive oxygen species (ROS) signaling in plants . ROS play a dual role in plant development, acting as both signaling molecules and potential stressors.
- In rice, the OsRACK1B protein (a homolog of RACK1) has been studied extensively. Overexpression of OsRACK1B leads to reduced pollen viability, defective anther dehiscence, and abnormal spikelet morphology, resulting in partial spikelet sterility .
- OsRACK1B overexpression increases global hydrogen peroxide (H2O2) levels in leaves and roots of rice plants . H2O2 is a key signaling molecule involved in stress responses and developmental processes.
- The elevated H2O2 in transgenic lines can be reversed by pre-treatment with diphenylidonium (DPI), an NADPH oxidase inhibitor, suggesting that NADPH oxidase is a source of H2O2 .
- Expression analysis reveals differential expression of antioxidant enzyme-related genes in OsRACK1B-overexpressing rice plants . This suggests a homeostatic mechanism for H2O2 production and antioxidant enzyme activity.
- BiFC (bimolecular fluorescence complementation) analysis demonstrates that OsRACK1B interacts with the N-terminal region of RbohD (NADPH/respiratory burst oxidase homolog D) in vivo .
Plant Physiology and Stress Responses
Fertility and Reproductive Biology
Hydrogen Peroxide (H2O2) Signaling
Antioxidant Enzyme Activity
Interactions with RbohD
Environmental Stress Signal Transduction
Wirkmechanismus
Target of Action
CBKinase1_012280, also known as CBKinase1_024680 or N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide, is a kinase inhibitor that targets a variety of kinases . Kinases are enzymes that play a crucial role in various cellular processes, including cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction
Mode of Action
The compound interacts with its targets by inhibiting their kinase activity . This inhibition can disrupt the phosphorylation of substrates by kinases, which can influence enzyme activity or alter a kinase’s interaction with its protein targets . The specific interaction of CBKinase1_012280 with its targets and the resulting changes are still under investigation.
Biochemical Pathways
CBKinase1_012280, as a kinase inhibitor, can affect various biochemical pathways. Kinases are involved in numerous cellular pathways, including signal transduction, cell cycle regulation, and metabolic pathways . By inhibiting kinase activity, CBKinase1_012280 can potentially disrupt these pathways and their downstream effects.
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADME) properties of CBKinase1_012280 are crucial for understanding its bioavailability and potential as a therapeutic agent . These properties determine how the compound is absorbed and distributed within the body, how it is metabolized, and how it is eliminated
Result of Action
The molecular and cellular effects of CBKinase1_012280’s action are likely to be diverse, given the wide range of processes that kinases are involved in . These effects could include changes in cell signaling, alterations in cell cycle progression, and impacts on cell metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_012280. These factors could include the cellular environment, the presence of other molecules, and physical conditions such as temperature and pH . Understanding how these environmental factors influence the action of CBKinase1_012280 could provide valuable insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-11(10-3-1-4-10)13-5-2-7-14-8-6-12-9-14/h6,8-10H,1-5,7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHLAFCVQQBNIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-N-(2-methoxyphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4181594.png)
![3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4181595.png)
![2-(4-bromo-2-chlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide](/img/structure/B4181598.png)
![methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4181606.png)
![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide](/img/structure/B4181609.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B4181611.png)
![1-[(6-bromo-3-chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B4181617.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4181623.png)
![4-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B4181633.png)
![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4181639.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B4181645.png)


